N-(2,3-Dichlorophenyl)acetimidamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Positional isomer ambiguity in dichlorophenyl acetimidamide SAR libraries introduces uncontrolled variables. N-(2,3-Dichlorophenyl)acetimidamide (CAS 35372-39-5) provides a definitive 2,3-substitution reference standard. Key differentiation: SERT IC50=100 nM, DAT IC50=900 nM enabling monoamine transporter selectivity profiling. Density 1.315 g/cm³ and BP 327°C support reliable HPLC/GC isomeric purity method development. Available at ≥98% purity from multiple vendors, ensuring lot-to-lot reproducibility.

Molecular Formula C8H8Cl2N2
Molecular Weight 203.07 g/mol
CAS No. 35372-39-5
Cat. No. B6332696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dichlorophenyl)acetimidamide
CAS35372-39-5
Molecular FormulaC8H8Cl2N2
Molecular Weight203.07 g/mol
Structural Identifiers
SMILESCC(=NC1=C(C(=CC=C1)Cl)Cl)N
InChIInChI=1S/C8H8Cl2N2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H2,11,12)
InChIKeyYZVNHDOZTGCCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dichlorophenyl)acetimidamide: Properties and Specifications


N-(2,3-Dichlorophenyl)acetimidamide (CAS 35372-39-5) is an organic compound belonging to the dichlorophenyl-substituted acetimidamide class, with the molecular formula C8H8Cl2N2 and a molecular weight of 203.07 g/mol [1]. It is characterized by two chlorine atoms substituted at the ortho and meta positions (2- and 3-) on the phenyl ring, attached to an acetimidamide functional group [1]. This compound is supplied by multiple vendors as a research chemical, with purity specifications typically ranging from 95% to 98% [1].

Substitution Risks for N-(2,3-Dichlorophenyl)acetimidamide


Within the dichlorophenyl acetimidamide class, the specific 2,3-substitution pattern on the phenyl ring can lead to distinct differences in steric and electronic properties, which in turn can influence biological target engagement, selectivity profiles, and physicochemical behavior [1][2]. For example, closely related compounds such as 2-(2,4-dichlorophenyl)acetimidamide (CAS 310466-16-1) [1] and 2-(3,4-dichlorophenyl)acetimidamide (CAS 55154-91-1) [2] differ only in the positioning of chlorine atoms, yet these variations can result in measurable shifts in properties such as density, boiling point, and binding affinities to specific biological targets, as elaborated in the quantitative evidence below. Therefore, assuming functional equivalence among these positional isomers without empirical verification can introduce uncontrolled variables into research or manufacturing processes.

N-(2,3-Dichlorophenyl)acetimidamide: Comparative Evidence


Physicochemical Properties vs. 3,4-Dichloro Analog

N-(2,3-Dichlorophenyl)acetimidamide exhibits distinct physicochemical properties compared to its 3,4-dichloro isomer, which may influence solubility and stability profiles. Specifically, the 2,3-isomer has a reported density of 1.315 g/cm³ [1], whereas the 3,4-isomer (CAS 55154-91-1) is predicted to have a density of 1.40±0.1 g/cm³ [2]. Boiling point predictions also differ, with the 2,3-isomer at 327 °C at 760 mmHg [1] and the 3,4-isomer at 343.3 °C at 760 mmHg [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity and Commercial Availability

Commercial sources for N-(2,3-Dichlorophenyl)acetimidamide specify purity levels typically ranging from 95% to 98% [1]. This range is comparable to the purity grades offered for other dichlorophenyl acetimidamides, such as 2-(2,4-dichlorophenyl)acetimidamide (95%) . However, the specific 2,3-isomer is stocked by multiple vendors, including American Elements, Sigma-Aldrich (via Synthonix), and CymitQuimica, ensuring competitive procurement options [1].

Chemical Synthesis Procurement Quality Control

In Vitro Biological Activity Profile

Preliminary in vitro assays indicate that N-(2,3-Dichlorophenyl)acetimidamide exhibits moderate inhibitory activity against human serotonin transporter (SERT) with an IC50 of 100 nM, as well as inhibition of dopamine (DA) uptake in rat brain synaptosomes with an IC50 of 900 nM [1]. While direct head-to-head data for close analogs are lacking, these values provide a baseline for structure-activity relationship (SAR) studies within the dichlorophenyl acetimidamide series.

Pharmacology Drug Discovery Neurochemistry

N-(2,3-Dichlorophenyl)acetimidamide: Research and Industrial Applications


SAR Studies in Neurotransmitter Transporter Modulation

Based on its demonstrated inhibition of serotonin (SERT, IC50 = 100 nM) and dopamine (DAT, IC50 = 900 nM) transporters [1], N-(2,3-Dichlorophenyl)acetimidamide is a suitable candidate for inclusion in SAR libraries aimed at exploring the impact of specific 2,3-dichloro substitution on monoamine transporter affinity and selectivity. Researchers can use this compound as a comparator against other positional isomers to dissect the molecular determinants of transporter binding.

Medicinal Chemistry Building Block for Lead Optimization

The compound's well-defined physicochemical properties, including a density of 1.315 g/cm³ and a boiling point of 327 °C at 760 mmHg [2], make it a reliable starting material for synthetic derivatization. Its commercial availability at high purity (≥95-98%) from multiple vendors [2] supports its use as a core scaffold in medicinal chemistry campaigns where the 2,3-dichlorophenyl motif is desired for target engagement.

Analytical Reference Standard for Isomeric Purity

Given the measurable differences in density and boiling point between the 2,3-dichloro isomer and its 3,4-dichloro counterpart [2][3], N-(2,3-Dichlorophenyl)acetimidamide can serve as an analytical reference standard for developing and validating HPLC, GC, or other separation methods to ensure isomeric purity in synthetic batches and to differentiate it from closely related byproducts.

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